tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate;tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate and tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate are stereoisomers of a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. These compounds are known for their biological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
These compounds have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Investigated for their potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to various biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
- tert-Butyl indoline-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate and tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate lies in their specific stereochemistry, which can lead to different biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C30H40N4O4 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate;tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/2C15H20N2O2/c2*1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h2*4-7,11,13,16H,8-9H2,1-3H3/t2*11-,13-/m10/s1 |
InChI Key |
KECRHWQYULSKMU-QKYOFRMZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)NC3=CC=CC=C23.CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NC3=CC=CC=C23 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23.CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.